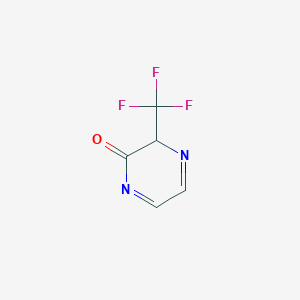
2-(trifluoromethyl)-2H-pyrazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)-2H-pyrazin-3-one is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyrazinone ring
準備方法
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst, such as an iridium photocatalyst .
Industrial Production Methods: Industrial production of 2-(trifluoromethyl)-2H-pyrazin-3-one may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of transition metal-based catalysts, such as iron fluoride, can facilitate the simultaneous vapor-phase chlorination/fluorination at high temperatures .
化学反応の分析
Types of Reactions: 2-(Trifluoromethyl)-2H-pyrazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced pyrazinone products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Pyrazinone derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrazinone compounds with hydrogenated ring structures.
Substitution: Substituted pyrazinone derivatives with various functional groups.
科学的研究の応用
2-(Trifluoromethyl)-2H-pyrazin-3-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(trifluoromethyl)-2H-pyrazin-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The trifluoromethyl group can influence the electronic properties of the molecule, enhancing its binding affinity to target proteins and altering signal transduction pathways.
類似化合物との比較
2-(Trifluoromethyl)-2H-pyrazin-3-one can be compared with other similar compounds, such as:
Trifluoromethylpyridine: Similar in structure but with a pyridine ring instead of a pyrazinone ring.
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.
Trifluoromethylindole: An indole derivative with a trifluoromethyl group, known for its biological activities and potential therapeutic applications.
Uniqueness: this compound is unique due to its combination of the trifluoromethyl group and the pyrazinone ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications in various fields.
特性
分子式 |
C5H3F3N2O |
|---|---|
分子量 |
164.09 g/mol |
IUPAC名 |
2-(trifluoromethyl)-2H-pyrazin-3-one |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-4(11)10-2-1-9-3/h1-3H |
InChIキー |
WWXBBSGSPZAYGI-UHFFFAOYSA-N |
正規SMILES |
C1=NC(C(=O)N=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


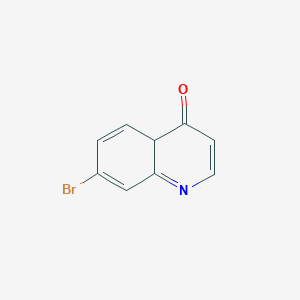
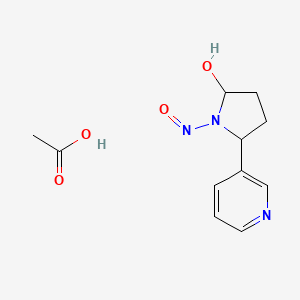
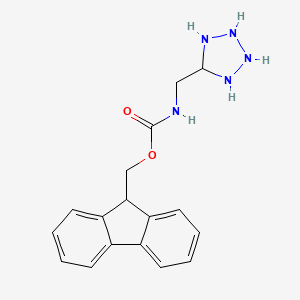
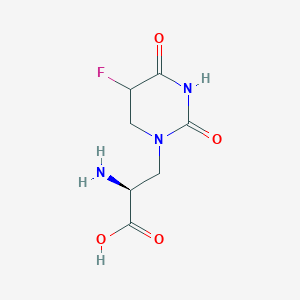
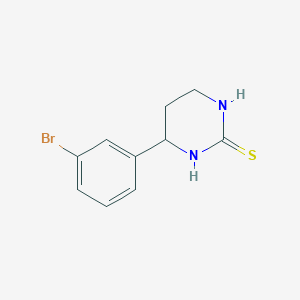
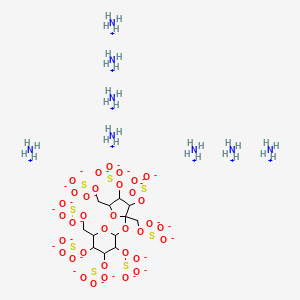
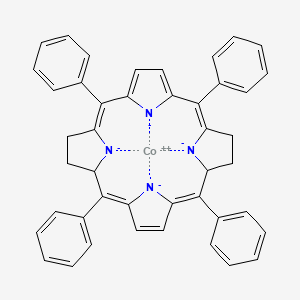
![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-4H-acridine-4-carboxamide;hydrochloride](/img/structure/B15134297.png)
![(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium](/img/structure/B15134305.png)
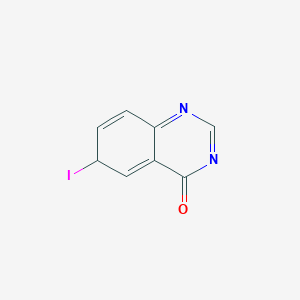
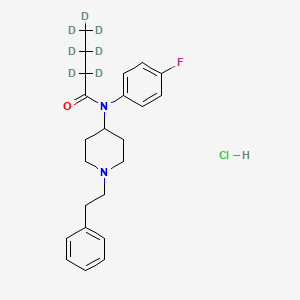
![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B15134333.png)
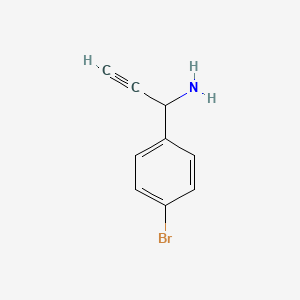
![(2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid](/img/structure/B15134338.png)
